molecular formula C17H14O2 B8418306 2-Isopropylanthracene-9,10-dione

2-Isopropylanthracene-9,10-dione

Cat. No.: B8418306
M. Wt: 250.29 g/mol
InChI Key: BQUNPXRABCSKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylanthracene-9,10-dione is an anthraquinone derivative characterized by an anthracene backbone substituted with two ketone groups at positions 9 and 10 and an isopropyl group at position 2. Anthraquinones are aromatic organic compounds widely studied for their diverse applications in dyes, pharmaceuticals, and materials science. The isopropyl substituent in this compound introduces steric bulk, which can influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-propan-2-ylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3

InChI Key

BQUNPXRABCSKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Anthraquinone Properties
Substituent Type Position Solubility in Polar Solvents Thermal Stability Key Applications
Isopropyl C2 Low High Polyimides, dyes
Methoxy C1, C4 Moderate Moderate Pharmaceuticals, sensors
Dibutylamino C2, C3 Very Low Low Intermediate synthesis
Hydroxyethylamino C5, C8 High Moderate Anticancer drugs

Research Findings and Contradictions

  • Synthetic Efficiency: and highlight a trade-off between substituent bulk and yield. Methoxy groups are introduced efficiently, while bulky amino groups require harsher conditions and result in lower yields .
  • Biological vs. Material Applications: While amino/hydroxy derivatives dominate pharmacology (e.g., mitoxantrone), alkyl-substituted analogs are prioritized in materials science due to their stability .

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